N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide
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Overview
Description
N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinoline moiety with a tert-butylcarbamoyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline-2-carbonyl aspartamide intermediate, followed by the introduction of the tert-butylcarbamoyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could produce various hydroxy or amino derivatives.
Scientific Research Applications
N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N1-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide include:
Quinoline derivatives: These compounds share the quinoline moiety and may have similar biological activities.
Carbamoyl compounds: These compounds contain the carbamoyl group and can exhibit similar chemical reactivity.
Uniqueness
What sets N1-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Properties
IUPAC Name |
N-[4-[tert-butylcarbamoyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILOOGIOHVCEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869926 |
Source
|
Record name | N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162679-88-1 |
Source
|
Record name | N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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